molecular formula C16H11F3N4O2S2 B10869156 N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide

N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide

Cat. No.: B10869156
M. Wt: 412.4 g/mol
InChI Key: UVFMKLIBYIAEOK-UHFFFAOYSA-N
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Description

N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a complex organic compound characterized by its unique structure, which includes thienyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienylcarbonyl intermediate: This involves the reaction of thiophene with a carbonylating agent under controlled conditions.

    Coupling with pyrimidinyl derivative: The thienylcarbonyl intermediate is then reacted with a pyrimidinyl derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The final step involves the methylation of the urea group using a methylating agent like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

    N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, resulting in different binding properties.

    N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-METHYL-2-PYRIMIDINYL]UREA: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in N-METHYL-N’-(2-THIENYLCARBONYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA distinguishes it from similar compounds, providing enhanced stability, binding affinity, and unique chemical properties.

Properties

Molecular Formula

C16H11F3N4O2S2

Molecular Weight

412.4 g/mol

IUPAC Name

N-[methyl-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H11F3N4O2S2/c1-23(15(25)22-13(24)11-5-3-7-27-11)14-20-9(10-4-2-6-26-10)8-12(21-14)16(17,18)19/h2-8H,1H3,(H,22,24,25)

InChI Key

UVFMKLIBYIAEOK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2)C(=O)NC(=O)C3=CC=CS3

Origin of Product

United States

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